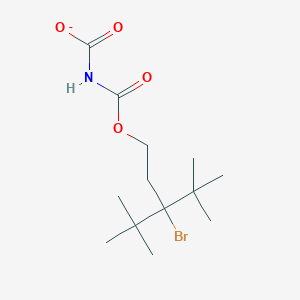![molecular formula C8H14N2O2 B13954530 6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13954530.png)
6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of both nitrogen and oxygen atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,6-diazaspiro[3.4]octan-2-one with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the spirocyclic framework .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, reduction with lithium aluminum hydride can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives with carbonyl groups, reduced amines, and substituted spirocyclic compounds with various functional groups .
Applications De Recherche Scientifique
6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic enhancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor antagonist, which enhances the analgesic effect of morphine and helps in preventing morphine tolerance. The compound binds to the sigma-1 receptor, modulating its activity and thereby influencing pain perception pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: Shares a similar spirocyclic framework but lacks the hydroxyethyl group.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with different ring sizes and substitution patterns.
Spiro[2.5]octan-6-one: A spirocyclic compound with a different ring system and functional groups
Uniqueness
6-(2-Hydroxyethyl)-1,6-diazaspiro[3.4]octan-2-one is unique due to the presence of the hydroxyethyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C8H14N2O2 |
|---|---|
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
7-(2-hydroxyethyl)-1,7-diazaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C8H14N2O2/c11-4-3-10-2-1-8(6-10)5-7(12)9-8/h11H,1-6H2,(H,9,12) |
Clé InChI |
UZIVEYMANWQVSC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CC(=O)N2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
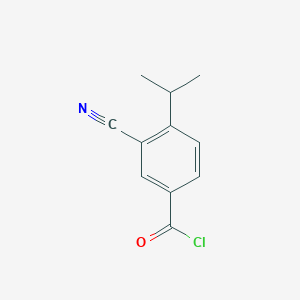

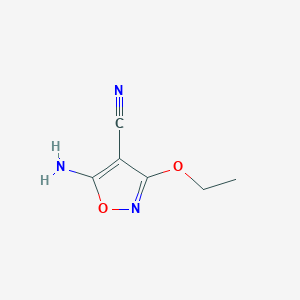
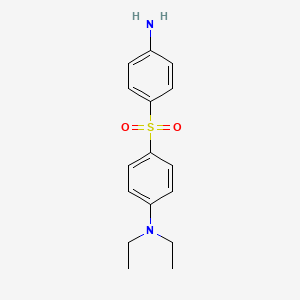
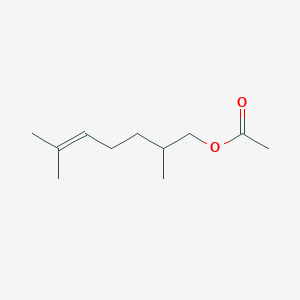
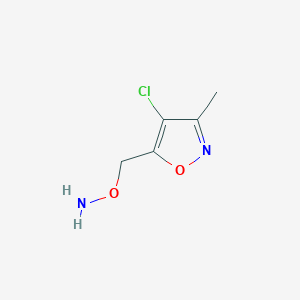

![Ethane, [(ethoxymethyl)thio]-](/img/structure/B13954520.png)

![9-Octadecenamide, 12-hydroxy-N-[2-[(2-hydroxyethyl)amino]ethyl]-, (9Z,12R)-](/img/structure/B13954522.png)

![2-[(3-Bromobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954536.png)
